

Harnessing 1-(2-Methoxyethyl)piperidin-4-amine for Accelerated Parallel Synthesis

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)piperidin-4-amine

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Abstract

In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents.^{[1][2]} Its three-dimensional geometry and versatile substitution patterns allow for the precise tuning of physicochemical and pharmacological properties.^{[2][3]} This guide focuses on a particularly valuable building block, **1-(2-Methoxyethyl)piperidin-4-amine**, and its strategic application in parallel synthesis to generate diverse chemical libraries. We will explore the design rationale underpinning its use, provide detailed, field-tested protocols for key chemical transformations, and offer expert insights to streamline library production for researchers in medicinal chemistry and drug development.

The Strategic Advantage of the Methoxyethyl Piperidine Scaffold

The selection of a building block in library synthesis is a critical decision that profoundly impacts the properties of the resulting compounds. **1-(2-Methoxyethyl)piperidin-4-amine** (Molecular Formula: $C_8H_{18}N_2O$, Molecular Weight: 158.24 g/mol) is not merely a cyclic amine; it is a carefully designed scaffold element that imparts several desirable features.^{[4][5]}

Design Rationale: Why Choose this Building Block?

- **Modulation of Physicochemical Properties:** The N-alkoxyethyl substituent is a key feature. The ether oxygen atom can act as a hydrogen bond acceptor, which can enhance interaction with biological targets and improve aqueous solubility—a common challenge in drug development.[\[6\]](#)
- **Metabolic Stability:** The ether linkage in the methoxyethyl group is generally more resistant to metabolic cleavage compared to more labile functionalities like esters, potentially leading to improved pharmacokinetic profiles.[\[7\]](#)
- **Vectorial Control in Library Design:** The molecule possesses two distinct points of modification: the primary amine at the 4-position (the "R¹" attachment point) and the tertiary amine within the piperidine ring. The primary amine is a versatile handle for a wide array of conjugation chemistries, allowing for the systematic exploration of chemical space emanating from the piperidine core.
- **Three-Dimensionality:** Saturated heterocycles like piperidine provide access to three-dimensional chemical space, a significant advantage over flat, aromatic systems. This allows for more specific and complex interactions with the binding pockets of target proteins.[\[8\]](#)[\[9\]](#)

Physicochemical Data Summary

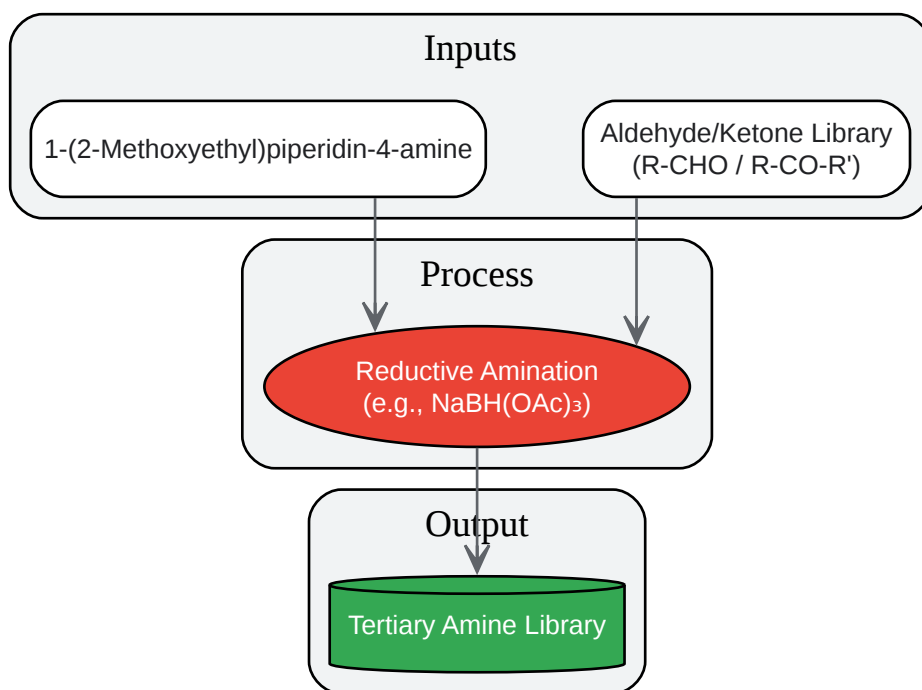
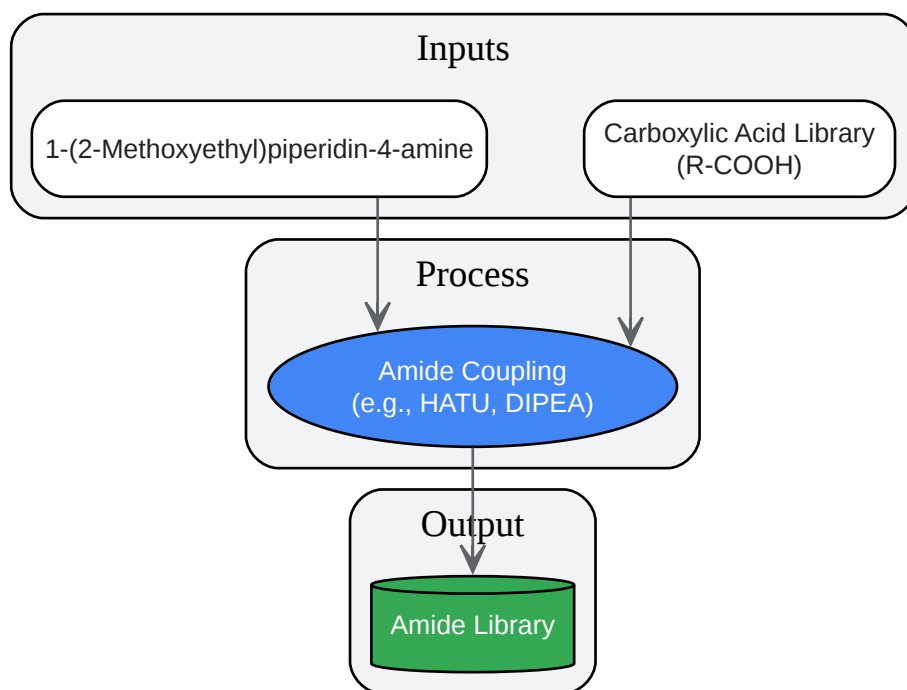
Property	Value	Source
CAS Number	502639-08-9	[10]
Molecular Formula	C ₈ H ₁₈ N ₂ O	[4]
Molecular Weight	158.24 g/mol	[4]
Form	Liquid	[4]
Boiling Point (Predicted)	212.1 ± 30.0 °C	[10]
pKa (Predicted)	10.45 ± 0.20	[10]

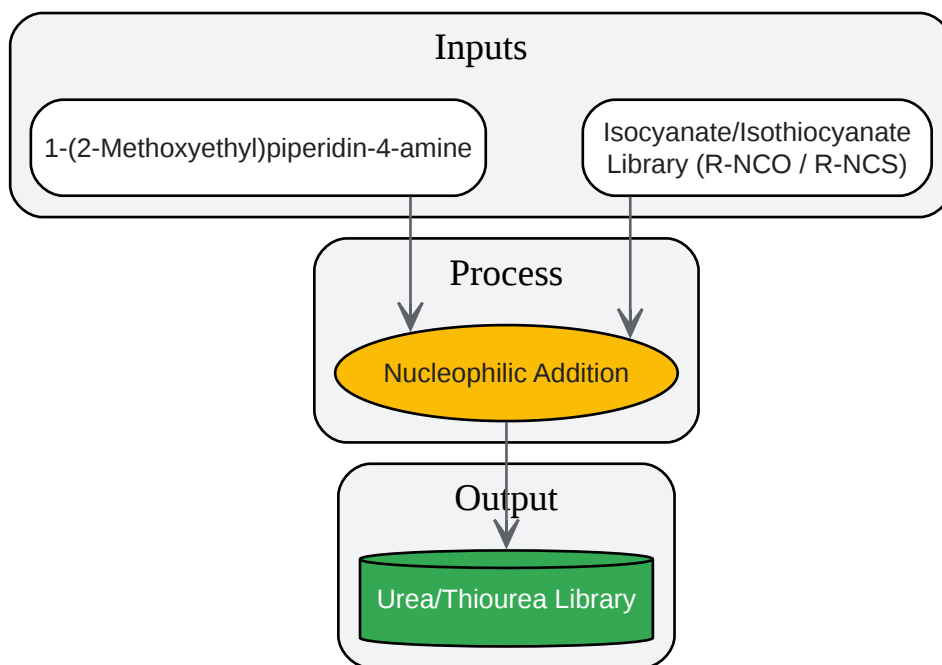
Core Applications & Parallel Synthesis Protocols

The exocyclic primary amine of **1-(2-Methoxyethyl)piperidin-4-amine** is a robust nucleophile, making it an ideal substrate for three major classes of library-generating reactions: amide bond formation, reductive amination, and urea/thiourea synthesis.

Application: Amide Library Synthesis

Amide coupling is arguably the most utilized reaction in medicinal chemistry.[11] By coupling a library of diverse carboxylic acids to **1-(2-Methoxyethyl)piperidin-4-amine**, researchers can rapidly generate libraries to probe structure-activity relationships (SAR).





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